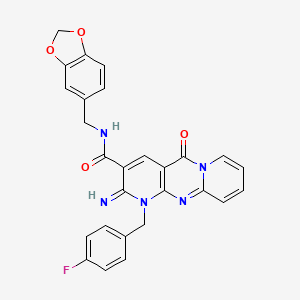
C27H20FN5O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C27H20FN5O4 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorine atom, multiple nitrogen atoms, and several aromatic rings. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H20FN5O4 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as fluorine and nitrogen atoms. This is often achieved through halogenation and amination reactions.
Final Assembly: The final step involves the coupling of intermediate compounds to form the complete molecule. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized versions of the laboratory synthesis methods. This often involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent flow rates.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product from impurities.
Chemical Reactions Analysis
Types of Reactions
C27H20FN5O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenation reactions often use reagents such as chlorine or bromine, while amination reactions may involve ammonia or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
C27H20FN5O4: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of C27H20FN5O4 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies have shown that it can influence signal transduction pathways, gene expression, and metabolic processes.
Comparison with Similar Compounds
C27H20FN5O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as and share structural similarities but differ in the number and arrangement of functional groups.
Uniqueness: The presence of a fluorine atom and multiple nitrogen atoms in contributes to its distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H20FN5O4 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H20FN5O4/c28-18-7-4-16(5-8-18)14-33-24(29)19(12-20-25(33)31-23-3-1-2-10-32(23)27(20)35)26(34)30-13-17-6-9-21-22(11-17)37-15-36-21/h1-12,29H,13-15H2,(H,30,34) |
InChI Key |
GUOVIQOBPWLWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(N=C5C=CC=CN5C4=O)N(C3=N)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















